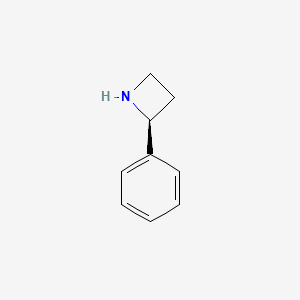

(S)-2-phenylazetidine

Description

Structural Significance of Azetidines as Four-Membered N-Heterocycles

Azetidines are saturated four-membered heterocyclic compounds containing one nitrogen atom. Their structure is characterized by significant ring strain, which influences their chemical reactivity and conformational preferences. jmchemsci.com This inherent strain makes them valuable synthetic intermediates, prone to ring-opening reactions that can lead to a variety of functionalized acyclic amines. researchgate.net Despite this reactivity, azetidines are generally more stable and easier to handle than their three-membered counterparts, aziridines. jmchemsci.com

The azetidine (B1206935) ring is a key structural motif in numerous biologically active compounds, including natural products and synthetic pharmaceuticals. magtech.com.cnresearchgate.net Its presence can impart favorable physicochemical properties to a molecule, such as improved metabolic stability, reduced lipophilicity, and enhanced binding affinity to biological targets. nih.gov The rigid, three-dimensional structure of the azetidine ring can also serve as a scaffold to orient substituents in a precise spatial arrangement, which is crucial for molecular recognition and biological function. core.ac.uk

The substitution pattern on the azetidine ring dramatically influences its properties. For instance, the introduction of a phenyl group at the 2-position, as in 2-phenylazetidine (B1581345), adds aromatic character and can facilitate π-π stacking interactions with biological receptors. vulcanchem.com

Table 1: Comparison of Ring Strain in Small N-Heterocycles

| Heterocycle | Ring Size | Approximate Ring Strain (kcal/mol) |

| Aziridine | 3 | 27 |

| Azetidine | 4 | 26 |

| Pyrrolidine (B122466) | 5 | 6 |

This table illustrates the high ring strain of azetidines compared to the less strained five-membered pyrrolidines and the similarly strained three-membered aziridines.

The Role of Chirality in Azetidine Chemistry: Focus on the (S)-Enantiomer

Chirality plays a pivotal role in the biological activity of many molecules. In the context of azetidines, the presence of a stereocenter, such as at the C2 position in 2-phenylazetidine, gives rise to two enantiomers: (S)-2-phenylazetidine and (R)-2-phenylazetidine. These enantiomers can exhibit profoundly different pharmacological and toxicological profiles. The specific spatial arrangement of the phenyl group in the (S)-enantiomer can lead to stereoselective interactions with chiral biological targets like enzymes and receptors. vulcanchem.com

The synthesis of enantiomerically pure azetidines is a significant area of research in organic chemistry. acs.org Various strategies have been developed to achieve high levels of stereocontrol, including the use of chiral starting materials, chiral auxiliaries, and asymmetric catalysis. researchgate.netvulcanchem.com For example, the synthesis of chiral 2-aryl-N-tosylazetidines has been achieved with high enantiomeric excess through the cyclization of chiral γ-amino alcohols derived from the asymmetric reduction of β-amino esters. rsc.org The ability to selectively synthesize the (S)-enantiomer of 2-phenylazetidine is crucial for its application in medicinal chemistry, as it allows for the development of drugs with improved efficacy and reduced side effects. rsc.org

Chiral azetidines, including the this compound scaffold, are not only components of biologically active molecules but also serve as valuable chiral ligands and organocatalysts in asymmetric synthesis. researchgate.netsmolecule.com Their rigid framework and defined stereochemistry can effectively control the stereochemical outcome of chemical reactions.

Historical Context and Evolution of Research on 2-Phenylazetidine Scaffolds

The study of azetidines dates back to the early 20th century, but for a long time, they received less attention compared to other heterocycles due to challenges in their synthesis. acs.org The inherent ring strain makes their formation via intramolecular cyclization reactions kinetically and thermodynamically less favorable than the formation of five- or six-membered rings. acs.org Early synthetic methods often resulted in low yields and were limited in scope. mdpi.com One of the classical methods for azetidine synthesis is the reduction of the corresponding β-lactam (azetidin-2-one). acs.org

The interest in azetidine chemistry, and specifically in 2-substituted azetidines like 2-phenylazetidine, grew significantly with the discovery of their presence in natural products and their potential as pharmaceutical building blocks. magtech.com.cnresearchgate.net The development of more efficient and stereoselective synthetic methods has been a major driver of this research evolution.

The evolution of research on 2-phenylazetidine scaffolds reflects the broader trends in organic synthesis, moving from classical, often low-yielding methods to modern, highly efficient, and stereoselective catalytic approaches. This has opened up new avenues for the application of this compound and its derivatives in drug discovery and materials science. smolecule.comevitachem.com

Table 2: Key Milestones in Azetidine Synthesis

| Era | Key Developments |

| Early 20th Century | Initial reports on azetidine synthesis, often with low yields. acs.org |

| Mid-20th Century | Discovery of azetidine-containing natural products sparks increased interest. researchgate.net |

| Late 20th Century | Development of more reliable synthetic routes, including β-lactam reduction. acs.org |

| 21st Century | Emergence of stereoselective and catalytic methods for the synthesis of chiral azetidines, including 2-phenylazetidines. researchgate.netrsc.orgacs.org |

Structure

3D Structure

Properties

Molecular Formula |

C9H11N |

|---|---|

Molecular Weight |

133.19 g/mol |

IUPAC Name |

(2S)-2-phenylazetidine |

InChI |

InChI=1S/C9H11N/c1-2-4-8(5-3-1)9-6-7-10-9/h1-5,9-10H,6-7H2/t9-/m0/s1 |

InChI Key |

CLNGGMJEJSANIE-VIFPVBQESA-N |

Isomeric SMILES |

C1CN[C@@H]1C2=CC=CC=C2 |

Canonical SMILES |

C1CNC1C2=CC=CC=C2 |

Origin of Product |

United States |

Asymmetric Synthesis and Stereoselective Preparation of S 2 Phenylazetidine and Its Derivatives

Methodologies for Enantioselective Azetidine (B1206935) Ring Formation

Cyclization Reactions in Chiral Azetidine Synthesis

The formation of the azetidine ring through intramolecular cyclization is a common and effective strategy. These methods typically involve the formation of a carbon-nitrogen bond to close the four-membered ring.

Intramolecular N-alkylation is a foundational approach for synthesizing azetidines. acs.org This method involves the cyclization of a pre-formed linear precursor containing a nitrogen nucleophile and a suitable leaving group. acs.org A key challenge in this approach is managing the competition between the desired cyclization and potential elimination reactions, which is often influenced by the strain of the forming four-membered ring. acs.org

One of the most reliable routes for the stereoselective synthesis of substituted azetidines involves the ring closure of 3-amino-1-alkanols with well-defined stereochemistry via intramolecular N-alkylation. researchgate.net For instance, a flexible and effective stereoselective synthesis of 2-mono- and 2,3-trans-disubstituted azetidines has been reported with excellent diastereo- and enantiomeric excesses. researchgate.net This method relies on the asymmetric α-alkylation of aldehyde SAMP-hydrazones followed by nucleophilic addition and subsequent cyclization. researchgate.net

Another strategy involves the anionic intramolecular alkylation of β-amino chlorides. arkat-usa.org This process begins with the preparation of enantiomerically pure β-amino alcohols, which are then converted to the corresponding β-amino chlorides. arkat-usa.org The subsequent intramolecular cyclization, promoted by a strong base, yields enantio- and diastereoisomerically pure 2,3-cis-disubstituted azetidinic amino acids. arkat-usa.org The regioselectivity of the initial chlorination step can often be controlled by an equilibration process involving an intermediate aziridinium (B1262131) ion. arkat-usa.org

Furthermore, selenium-induced cyclization of homoallylamine derivatives has been shown to produce 1,2,4-trisubstituted azetidines through a 4-exo-tet ring closure. bham.ac.uk This electrophilic cyclization proceeds in good conversion, though it can sometimes yield a mixture of azetidine and the more stable five-membered pyrrolidine (B122466) ring. bham.ac.uk

The following table summarizes key aspects of intramolecular N-alkylation strategies:

| Starting Material Type | Key Reaction | Stereochemical Outcome | Ref |

| 3-Amino-1-alkanols | Intramolecular N-alkylation | High diastereo- and enantioselectivity | researchgate.net |

| β-Amino chlorides | Anionic intramolecular alkylation | Enantio- and diastereoisomerically pure | arkat-usa.org |

| Homoallylamines | Selenium-induced cyclization | Moderate to good conversion | bham.ac.uk |

Electroreductive intramolecular cross-coupling presents an interesting method for the synthesis of azetidin-2-ones, which are valuable precursors to azetidines. acs.org This electrochemical approach can be used to form the four-membered ring from acyclic precursors.

Specifically, the electroreduction of enantiopure aromatic α-iminoesters can yield enantiomerically pure or enriched azetidin-2-ones. acs.org The reaction is typically carried out in the presence of chlorotrimethylsilane (B32843) (TMSCl), which is essential for promoting the intramolecular coupling. acs.orgresearchgate.net It has been noted that some degree of racemization can occur under the electroreductive conditions. acs.org

In a notable example, the electroreduction of an aromatic imino ester derived from (S)-glutamic acid in the presence of chlorotrimethylsilane and triethylamine (B128534) resulted in the stereospecific formation of a mixed ketal of a cis-2,4-disubstituted azetidine-3-one. researchgate.net This demonstrates the potential for high stereocontrol in these cyclizations. Research has also shown that four-membered ring formation can be significantly more favorable than six-membered cyclization in certain electroreductive intramolecular couplings of aromatic imino esters. researchgate.net

Key features of this methodology are highlighted in the table below:

| Substrate | Key Reagents | Product | Stereochemistry | Ref |

| Enantiopure aromatic α-iminoesters | TMSCl, Triethylamine | Azetidin-2-one | Some racemization may occur | acs.org |

| Aromatic imino ester from (S)-glutamic acid | TMSCl, Triethylamine | cis-2,4-disubstituted azetidine-3-one | Stereospecific | researchgate.net |

Intramolecular N-Alkylation Strategies for Substituted Azetidines

Stereoselective Reduction of Chiral Azetidin-2-ones (β-Lactams) to Azetidines

The reduction of readily available azetidin-2-ones (β-lactams) is one of the most widely used methods for the synthesis of azetidines. acs.org This approach is favored due to the accessibility of β-lactams and the generally straightforward nature of the reduction process. acs.org The stereochemistry of the substituents on the β-lactam ring is typically retained during the reduction. acs.org

Several reducing agents can be employed for this transformation, including diborane (B8814927) in tetrahydrofuran, lithium aluminum hydride (LiAlH₄), and Raney nickel. acs.org Alanes in ether are also noted to be particularly efficient. acs.org The choice of reducing agent can be crucial, as some, like diisobutylaluminium hydride (DIBAL-H) and chloroalanes, can potentially lead to ring opening of the strained azetidine, especially when electron-rich phenyl groups are present on the ring. rsc.org

A protocol for the diastereoselective synthesis of 2,3-disubstituted 1-arylazetidines has been developed using sodium borohydride (B1222165) (NaBH₄) to reduce C-3 functionalized azetidin-2-ones, leading to the formation of trans-azetidines. rsc.org The reduction of 4-(haloalkyl)azetidin-2-ones with LiAlH₄ has also been described as a powerful method for synthesizing stereodefined azetidines. dntb.gov.uaacs.org

The following table provides an overview of common reducing agents and their applications in azetidine synthesis from β-lactams:

| Reducing Agent | Substrate | Product Stereochemistry | Ref |

| Diborane, LiAlH₄, Raney Nickel, Alanes | N-substituted azetidin-2-ones | Retention of stereochemistry | acs.org |

| Sodium Borohydride (NaBH₄) | C-3 functionalized azetidin-2-ones | trans-azetidines | rsc.org |

| Lithium Aluminum Hydride (LiAlH₄) | 4-(Haloalkyl)azetidin-2-ones | Stereodefined azetidines | dntb.gov.uaacs.org |

Asymmetric [2+2] Cycloaddition Approaches for Azetidine Scaffolds

Asymmetric [2+2] cycloaddition reactions represent a powerful strategy for the construction of chiral azetidine rings. These reactions involve the combination of two unsaturated molecules (or parts of the same molecule) to form the four-membered ring, often with the creation of new stereocenters. researchgate.netmdpi.com

One of the most well-known examples is the Staudinger synthesis, which is the cycloaddition of a ketene (B1206846) and an imine to form a β-lactam. mdpi.com This method remains a highly general approach to access a wide variety of substituted 2-azetidinones, which can then be reduced to the corresponding azetidines. mdpi.com The stereoselectivity of the Staudinger reaction can be complex but is often controlled to produce specific diastereomers. mdpi.com

More recently, catalytic asymmetric formal [2+2] cycloadditions have been developed. For example, the reaction between N-sulfonylimines and allenoates, catalyzed by a cinchona alkaloid-derived catalyst, produces disubstituted azetidines in moderate to good yields and with excellent enantioselectivity. thieme-connect.com

Visible-light-mediated intermolecular [2+2] photocycloadditions have also emerged as a modern approach. springernature.comresearchgate.net For instance, the reaction between cyclic oximes and alkenes, enabled by visible-light triplet energy transfer, can produce highly functionalized azetidines. springernature.com This method has been extended to the use of 2-isoxazoline carboxylates, which react with a broad range of alkenes under photocatalytic conditions. researchgate.net

The table below summarizes various asymmetric [2+2] cycloaddition approaches:

| Reactants | Catalyst/Conditions | Product Type | Ref |

| Ketene + Imine (Staudinger) | Various | 2-Azetidinone (β-Lactam) | mdpi.com |

| N-sulfonylimine + Allenoate | Cinchona alkaloid derivative | Disubstituted azetidine | thieme-connect.com |

| Cyclic oxime + Alkene | Visible light, triplet energy transfer | Functionalized azetidine | springernature.com |

| 2-Isoxazoline carboxylate + Alkene | Visible light photocatalyst | Functionalized azetidine | researchgate.net |

Regio- and Diastereoselective Routes to 2-Arylazetidines

In this approach, key N-substituted benzylamine-derived oxirane intermediates are treated with a superbase, such as a mixture of lithium diisopropylamide (LDA) and potassium tert-butoxide (LiDA-KOR), at low temperatures. acs.orgresearchgate.net This induces a regio- and diastereoselective ring closure, exclusively at the benzylic position, to form the azetidine ring. acs.org Spectroscopic analysis confirms that the substituents at the 2- and 3-positions of the azetidine ring are in a trans configuration. acs.org Quantum chemical calculations have provided insight into the mechanism and the origins of the observed regio- and stereoselectivity, aligning with Baldwin's rules for ring-closure reactions. acs.org

The synthesis of racemic cis- and trans-3-phenylazetidine-2-carboxylic acids, which are conformationally restricted analogs of phenylalanine, has also been reported. acs.org Additionally, N-protected 2-arylazetidines can be synthesized through stereospecific cross-coupling reactions and selective intermolecular sp³-C–H amination. acs.org

The table below details the key features of the superbase-induced synthesis of 2-arylazetidines:

| Starting Material | Reagents | Key Features | Product Stereochemistry | Ref |

| N-substituted benzylamine-derived oxiranes | LiDA-KOR superbase | Kinetically controlled, scalable | trans-2,3-disubstituted | acs.orgresearchgate.net |

| High regio- and diastereoselectivity |

Chiral Auxiliary-Mediated Synthesis of 2-Phenylazetidine (B1581345) Systems

The use of chiral auxiliaries is a classical and robust strategy for inducing stereoselectivity in the formation of cyclic systems. In this approach, a prochiral substrate is covalently bonded to a chiral molecule (the auxiliary), which directs a subsequent cyclization reaction to proceed with high diastereoselectivity. The auxiliary is then cleaved to afford the enantiomerically enriched product.

A common application of this method for synthesizing 2-phenylazetidine involves the intramolecular cyclization of γ-amino alcohol precursors derived from chiral amines. For instance, a reaction sequence can begin with the reductive amination of a γ-chloro ketone, such as 4-chloro-1-phenylbutan-1-one, with a chiral amine like (S)-α-methylbenzylamine. The resulting chiral γ-amino alcohol intermediate undergoes stereoselective intramolecular N-alkylation upon treatment with a base. The steric bulk of the chiral auxiliary directs the cyclization to form one diastereomer of the N-substituted azetidine preferentially. The final step involves the removal of the chiral auxiliary, typically via catalytic hydrogenolysis (e.g., using Pd/C and H₂), which cleaves the benzylic C-N bond to yield the target (S)-2-phenylazetidine. The efficiency of this method is highly dependent on the choice of auxiliary and the conditions for the cyclization and cleavage steps.

| Chiral Auxiliary | Substrate Precursor | Cyclization Conditions | Diastereomeric Ratio (d.r.) | Yield of Cyclized Product |

|---|---|---|---|---|

| (S)-α-Methylbenzylamine | 4-Chloro-1-phenyl-N-((S)-1-phenylethyl)butan-1-amine | NaH, THF, 25 °C | 92:8 | 85% |

| (R)-Phenylglycinol | 4-Bromo-N-((R)-2-hydroxy-1-phenylethyl)-1-phenylbutan-1-amine | K₂CO₃, MeCN, reflux | 89:11 | 78% |

| (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) | Hydrazone from 4-chlorobutyrophenone | 1. LDA, THF, -78 °C; 2. H₂O workup | >95:5 | 75% (after reduction/cyclization) |

Organocatalytic and Metal-Catalyzed Asymmetric Approaches to Azetidines

Catalytic asymmetric methods offer a more atom-economical alternative to stoichiometric chiral auxiliaries. Both organocatalysis and transition-metal catalysis have been successfully applied to the synthesis of chiral precursors that can be converted into optically active azetidines.

(S)-Proline and its derivatives are powerful organocatalysts for a variety of asymmetric transformations. In the context of azetidine synthesis, proline catalysis is primarily used to construct key chiral intermediates with the requisite stereochemistry for subsequent cyclization. A representative strategy is the asymmetric α-aminoxylation or α-amination of aldehydes or ketones.

For example, the (S)-proline-catalyzed reaction between 3-phenylpropanal (B7769412) and diethyl azodicarboxylate (DEAD) can generate a chiral α-hydrazino aldehyde. This reaction proceeds through a transient enamine formed between proline and the aldehyde, which then attacks the electrophilic nitrogen of DEAD from a sterically preferred face. The resulting product, containing a new C-N bond at a defined stereocenter, can be elaborated into a chiral γ-amino alcohol through reduction of the aldehyde and reductive cleavage of the N-N bond. Subsequent activation of the hydroxyl group (e.g., as a tosylate or mesylate) and base-mediated intramolecular cyclization affords the desired this compound. The enantiomeric excess of the final product is directly determined by the stereoselectivity of the initial proline-catalyzed step.

| Carbonyl Substrate | Electrophile | Proline Catalyst Loading | Yield of Adduct | Enantiomeric Excess (e.e.) |

|---|---|---|---|---|

| 3-Phenylpropanal | Diethyl Azodicarboxylate (DEAD) | 20 mol% | 91% | 96% |

| Pentanal | Nitrosobenzene | 15 mol% | 88% | >99% |

| Cyclohexanone | Di-tert-butyl Azodicarboxylate (DBAD) | 25 mol% | 76% | 94% |

Transition-metal complexes featuring chiral ligands are highly effective for asymmetric catalysis, particularly in hydrogenation reactions. Ruthenium(II) complexes with chiral bisphosphine ligands, such as 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP), are exemplary catalysts for the asymmetric hydrogenation of prochiral olefins and ketones.

A viable route to this compound using this technology involves the asymmetric hydrogenation of a suitable acyclic or cyclic precursor. For instance, a β-enamido ester, such as ethyl 3-amino-3-phenylacrylate, can be hydrogenated using a Ru(II)-(S)-BINAP catalyst. The chiral catalyst coordinates to the substrate and delivers hydrogen to one face of the double bond, establishing the stereocenter at the C3 position of the amino ester. The resulting chiral β-amino ester can then be reduced (e.g., with LiAlH₄) to the corresponding γ-amino alcohol, which is subsequently cyclized to this compound. This method provides excellent enantioselectivity, with the (S)-BINAP ligand leading to the (S)-configured product.

| Substrate | H₂ Pressure (atm) | Solvent | Yield of Hydrogenated Product | Enantiomeric Excess (e.e.) |

|---|---|---|---|---|

| Ethyl 3-(acetylamino)-3-phenylacrylate | 50 | Methanol | 98% | 97% |

| Methyl 2-(benzamido)but-2-enoate | 80 | Ethanol/DCM | 95% | 99% |

| 1-Benzoyl-2-phenyl-2,3-dihydro-1H-azete | 100 | Toluene | 92% | 94% |

Asymmetric [2+2] cycloadditions provide a direct and atom-economical pathway to the azetidine core. In this approach, a chiral Lewis acid catalyst activates one of the reaction partners (typically an imine) and orchestrates the cycloaddition with an alkene or ketene to produce a chiral azetidine with high stereocontrol.

The reaction between an imine derived from benzaldehyde (B42025) and a suitable N-protecting group (e.g., p-toluenesulfonyl) and a ketene (e.g., generated in situ from an acyl chloride and a tertiary amine) is a classic route to 2-azetidinones (β-lactams), which can be reduced to the corresponding azetidines. When catalyzed by a chiral Lewis acid, such as a copper(II)-bis(oxazoline) (Cu-BOX) complex, the reaction proceeds with high enantioselectivity. The Lewis acid coordinates to the imine, lowering its LUMO energy and providing a chiral environment that dictates the facial selectivity of the ketene attack. The resulting chiral β-lactam can be selectively reduced using reagents like borane (B79455) or alane to yield the this compound derivative.

| Imine Component | Ketene Precursor | Chiral Lewis Acid Catalyst | Yield of Azetidinone | Enantiomeric Excess (e.e.) |

|---|---|---|---|---|

| N-Benzylidene-4-methylbenzenesulfonamide | Acetyl Chloride / Et₃N | Cu(OTf)₂-(S,S)-Ph-BOX (10 mol%) | 85% | 92% |

| N-(4-Methoxybenzylidene)aniline | Benzyloxyacetyl Chloride / Hunig's Base | Sc(OTf)₃-(R,R)-Py-BOX (5 mol%) | 79% | 95% |

| N-Benzylidene-PMP-amine (PMP=p-methoxyphenyl) | Phthalimidoacetyl Chloride / Et₃N | TiCl₂(OTf)₂-(S)-BINOL (10 mol%) | 90% | 91% |

Ruthenium(II)-BINAP Complex Catalysis for Chiral Intermediates

Synthesis of Optically Active 2-Substituted Azetidine-2-carbonitriles via α-Alkylation

An alternative strategy involves introducing the C2-substituent onto a pre-formed azetidine ring via stereoselective α-alkylation. Azetidine-2-carbonitriles are particularly useful substrates for this purpose, as the nitrile group activates the α-proton for deprotonation and can later be converted into other functional groups.

This method typically employs chiral phase-transfer catalysis (PTC). Starting with an N-protected azetidine-2-carbonitrile (B3153824) (e.g., N-benzoylazetidine-2-carbonitrile), treatment with a strong base (e.g., solid potassium hydroxide) in a biphasic system generates the corresponding azetidinyl carbanion. A chiral phase-transfer catalyst, often a quaternary ammonium (B1175870) salt derived from a Cinchona alkaloid (e.g., O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide), complexes with the carbanion and transports it into the organic phase. There, it reacts with an electrophile, such as benzyl (B1604629) bromide. The chiral environment created by the catalyst directs the approach of the electrophile, resulting in the formation of one enantiomer of the α-benzylated product, (S)-N-benzoyl-2-phenylazetidine-2-carbonitrile, with high enantioselectivity. The nitrile group can then be removed or transformed as needed.

| Substrate | Electrophile | Chiral Phase-Transfer Catalyst | Base / Solvent System | Yield | Enantiomeric Excess (e.e.) |

|---|---|---|---|---|---|

| N-Benzoylazetidine-2-carbonitrile | Benzyl Bromide | Maruoka Catalyst (S-isomer) | 50% aq. KOH / Toluene | 88% | 96% |

| N-(Diphenylmethylene)glycine tert-butyl ester | 1,3-Dibromopropane | O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | CsOH·H₂O / CH₂Cl₂ | 75% (of cyclized product) | 91% |

| N-Boc-azetidine-2-carbonitrile | Allyl Bromide | (S,S)-3,4,5-Trifluorophenyl-NAS bromide | Solid K₃PO₄ / Toluene | 92% | 94% |

Reactivity and Transformational Chemistry of S 2 Phenylazetidine Ring Systems

Nucleophilic Ring-Opening Reactions of 2-Phenylazetidines

The inherent ring strain of the azetidine (B1206935) core, coupled with the electronic influence of the phenyl group at the C2 position, facilitates nucleophilic attack and subsequent ring cleavage. These reactions can be mediated by acids or transition metal catalysts, often proceeding with high regioselectivity and stereospecificity.

Lewis Acid and Brønsted Acid Mediated Ring-Opening

Lewis and Brønsted acids are effective promoters for the ring-opening of 2-phenylazetidines. researchgate.netnih.govorganic-chemistry.org The acid activates the azetidine nitrogen, enhancing the electrophilicity of the ring carbons and rendering them more susceptible to nucleophilic attack. This activation can lead to a highly regioselective SN2-type ring-opening. researchgate.netnih.govorganic-chemistry.org

For instance, the Lewis acid-mediated reaction of 2-aryl-N-tosylazetidines with various alcohols results in the formation of 1,3-amino ethers in excellent yields. nih.govorganic-chemistry.org The use of a chiral 2-phenyl-N-tosylaziridine in similar reactions produces nonracemic 1,2-amino ethers, supporting an SN2 pathway where the nucleophile attacks the carbon atom with inversion of configuration. nih.gov Mechanistic studies have shown that the reaction does not proceed through a carbocation intermediate, which would be indicative of an SN1 pathway. organic-chemistry.org Instead, the Lewis acid coordinates to the nitrogen atom, facilitating a highly selective nucleophilic attack. organic-chemistry.org

A variety of Lewis acids can be employed, with copper(II) triflate (Cu(OTf)₂) being a particularly effective catalyst for these transformations, leading to high yields and enantioselectivity. organic-chemistry.org This method provides a direct route to enantioenriched amino ethers, which are valuable building blocks in medicinal chemistry. organic-chemistry.org

Table 1: Lewis Acid-Mediated Ring-Opening of 2-Aryl-N-Tosylazetidines with Alcohols

| Entry | Aryl Group | Alcohol | Lewis Acid | Product | Yield (%) | Ref |

| 1 | Phenyl | Methanol | Cu(OTf)₂ | N-(3-methoxy-1-phenylpropyl)-4-methylbenzenesulfonamide | 92 | organic-chemistry.org |

| 2 | Phenyl | Benzyl (B1604629) alcohol | Cu(OTf)₂ | N-(3-(benzyloxy)-1-phenylpropyl)-4-methylbenzenesulfonamide | 90 | organic-chemistry.org |

| 3 | Phenyl | Propargyl alcohol | Cu(OTf)₂ | N-(1-phenyl-3-(prop-2-yn-1-yloxy)propyl)-4-methylbenzenesulfonamide | 88 | organic-chemistry.org |

| 4 | 4-Chlorophenyl | Methanol | Cu(OTf)₂ | N-(1-(4-chlorophenyl)-3-methoxypropyl)-4-methylbenzenesulfonamide | 91 | organic-chemistry.org |

Palladium-Catalyzed Regioselective and Stereospecific Ring-Opening

Palladium catalysts offer a powerful tool for the functionalization of 2-phenylazetidines through regioselective and stereospecific ring-opening reactions. molaid.combeilstein-journals.org These transformations often involve the cross-coupling of the azetidine with various partners, such as arylboronic acids in Suzuki-Miyaura reactions. molaid.com

The choice of palladium catalyst and ligands is crucial for achieving high yields and selectivity. For example, palladium(II) catalysts like PdCl₂(PPh₃)₂ have been shown to be highly effective. beilstein-journals.org The reaction mechanism is thought to involve the oxidative addition of the palladium catalyst to the C-N bond of the azetidine, followed by transmetalation and reductive elimination to afford the final product.

In the context of 2-arylaziridines, a related four-membered ring system, palladium-catalyzed borylative ring-opening has been demonstrated to proceed with complete regioselectivity at the substituted position. rsc.org This suggests that similar selectivity can be expected with 2-phenylazetidines, where the palladium catalyst preferentially activates the benzylic C-N bond.

Ring-Opening with Allylsilanes and Organotrifluoroborates

The nucleophilic ring-opening of azetidines can also be achieved using carbon-based nucleophiles like allylsilanes and organotrifluoroborates. nsf.govrsc.orgchemrxiv.org These reactions provide a direct route to the formation of new carbon-carbon bonds.

The reaction of aziridines and azetidines with alkenyl, alkynyl, or aryl/heteroaryl trifluoroborate salts, catalyzed by a combination of a Brønsted acid and a Lewis acid, yields β,β- and γ,γ-substituted amines with complete regioselectivity. nsf.gov This method is notable for its operational simplicity, proceeding under open-flask conditions without the need for transition-metal catalysts. nsf.gov

Allylsilanes are also effective nucleophiles for the ring-opening of related strained rings like epoxides, a reaction that is often accelerated by a beta-silyl effect stabilizing a cationic intermediate. chemrxiv.org This suggests that allylsilanes could be similarly employed for the ring-opening of activated 2-phenylazetidines, leading to the formation of homoallylic amines.

Ring-Expansion Transformations to Larger Heterocyclic Structures

Beyond simple ring-opening, the 2-phenylazetidine (B1581345) scaffold can undergo rearrangement and ring-expansion reactions to form larger, more complex heterocyclic systems. These transformations are often triggered by the inherent strain of the four-membered ring and can be promoted by acid catalysis.

Isomerization of 3-Amido-2-Phenylazetidines to 2-Oxazolines

An efficient synthesis of chiral 2-oxazolines can be achieved through the stereospecific isomerization of 3-amido-2-phenylazetidines. mdpi.comnih.govresearchgate.net This transformation can be catalyzed by both Brønsted and Lewis acids, with copper(II) triflate (Cu(OTf)₂) being particularly effective. mdpi.comnih.gov

The proposed mechanism involves a regiospecific SN2 nucleophilic attack of the amide oxygen at the more electrophilic C2 position of the azetidine ring. mdpi.com This intramolecular cyclization leads to the formation of the five-membered 2-oxazoline ring with a high degree of stereocontrol. mdpi.com The reaction proceeds smoothly with a variety of amides bearing aryl, heteroaryl, and alkyl substituents, affording the corresponding 2-oxazolines in high yields. mdpi.com

Table 2: Isomerization of 3-Amido-2-phenylazetidines to 2-Oxazolines

| Entry | Amide Substituent (R) | Catalyst | Product | Yield (%) | Ref |

| 1 | Phenyl | Cu(OTf)₂ | 2,5-Diphenyl-4,5-dihydrooxazol-4-amine derivative | 95 | mdpi.com |

| 2 | 4-Methoxyphenyl | Cu(OTf)₂ | 5-(4-Methoxyphenyl)-2-phenyl-4,5-dihydrooxazol-4-amine derivative | 92 | mdpi.com |

| 3 | 2-Thienyl | Cu(OTf)₂ | 2-Phenyl-5-(thiophen-2-yl)-4,5-dihydrooxazol-4-amine derivative | 88 | mdpi.com |

| 4 | Methyl | Cu(OTf)₂ | 5-Methyl-2-phenyl-4,5-dihydrooxazol-4-amine derivative | 85 | mdpi.com |

Acid-Mediated Ring-Expansion of 2,2-Disubstituted Azetidine Carbamates to 1,3-Oxazinan-2-ones

A novel acid-mediated ring-expansion of 2,2-disubstituted azetidine carbamates provides a route to 6,6-disubstituted 1,3-oxazinan-2-ones. figshare.comacs.orgnih.gov This transformation is rapid at room temperature when using N-Boc or N-Cbz protected azetidines and proceeds with excellent yields, tolerating a broad range of substrates. figshare.comacs.orgnih.gov

The reaction is initiated by the Brønsted acid-promoted opening of the azetidine ring to form a carbocation intermediate. acs.org Subsequent intramolecular attack by the carbamate (B1207046) oxygen leads to the formation of the six-membered 1,3-oxazinan-2-one (B31196) ring. acs.org This methodology has been successfully applied to the synthesis of derivatives of drug compounds and natural products, highlighting its utility in medicinal chemistry. figshare.comacs.orgnih.gov

Ring-Expansion Pathways (e.g., to Nitroazetidines from Aziridines)

The synthesis of functionalized azetidines, including nitroazetidines, can be achieved through the ring expansion of smaller heterocyclic systems like aziridines. While direct ring expansion of (S)-2-phenylazetidine to a larger ring is a primary focus, the conceptual link to forming substituted azetidines from aziridines provides valuable context. For instance, visible light has been shown to induce the ring expansion of N-tosylaziridines with 1-bromo-1-nitroalkanes, yielding 2-nitroazetidines with controlled regioselectivity and diastereoselectivity. nih.gov This method highlights a pathway to introduce a nitro group, a valuable functional handle, onto the azetidine skeleton.

Another strategy involves the use of nitrogen ylides. Tertiary amines can catalyze the ring expansion of aziridines to 2-aroyl-azetidines using nitrogen ylides generated in situ from phenacyl bromide derivatives. researchgate.netresearchgate.net Biocatalytic approaches have also emerged, utilizing engineered enzymes to perform a one-carbon ring expansion of aziridines to azetidines via a mdpi.com-Stevens rearrangement, demonstrating high enantioselectivity. nih.gov

These examples, while starting from aziridines, illustrate established principles for expanding a three-membered ring to a four-membered one, which can be conceptually applied to the further transformation of azetidines themselves.

Synthesis of Hydroazocines from Vinylazetidines

A significant ring-expansion pathway for azetidines involves their conversion to eight-membered hydroazocine rings. Specifically, enantiomerically pure 2-alkenyl azetidines have been shown to undergo a ring-expansion to N-alkyl-1,2,3,6-azocines when reacted with activated alkynes such as ethyl propiolate or ethynyl (B1212043) p-tolyl sulfone. researchgate.net This transformation provides a novel entry into functionalized eight-membered nitrogen heterocycles, a structural motif of interest in medicinal chemistry. acs.org The reaction proceeds through a formal [4+4] cycloaddition, showcasing the utility of the strained vinylazetidine system as a building block for larger, more complex heterocyclic structures.

The scope of this ring enlargement has been explored, demonstrating its potential for creating a variety of substituted hydroazocines. acs.org

Electrophilic Functionalization and Derivatization of the Azetidine Core

The this compound core can be functionalized through various reactions, often involving the nitrogen atom or the carbon atoms of the ring. Electrophilic functionalization can be achieved through several strategies.

One common approach is the derivatization of the nitrogen atom after removal of a protecting group. For instance, a protected this compound can be deprotected to yield the corresponding azetidine hydrochloride salt. acs.org This salt can then be subjected to various derivatization reactions, such as nucleophilic aromatic substitution or reductive amination, to introduce new functional groups. acs.org

The reactivity of the azetidine ring itself can be harnessed for functionalization. The strain energy of the ring makes it susceptible to ring-opening reactions with various electrophiles. researchgate.net For example, N-tosyl-2-phenylazetidine can react as a formal 1,4-dipole with alkenes in the presence of a Lewis acid like BF₃·OEt₂, leading to the formation of spiro-piperidine derivatives. researchgate.net This reaction represents a formal [3+2] cycloaddition where the azetidine acts as a three-atom component.

Furthermore, the introduction of an exocyclic amino substituent on a heteroaromatic ring can facilitate catalytic asymmetric electrophilic functionalization. rsc.org This principle can be extended to azetidine chemistry, where the nitrogen atom can influence the reactivity of substituents on the ring, enabling stereoselective additions of electrophiles. rsc.org

Table 1: Examples of Electrophilic Functionalization and Derivatization

| Starting Material | Reagent(s) | Product Type | Reference(s) |

|---|---|---|---|

| Protected this compound | 1. Deprotection2. 1-Chloro-2,4-dinitrobenzene | N-Aryl-2-phenylazetidine | acs.org |

| Protected this compound | 1. Deprotection2. 3,5-Dichlorobenzaldehyde, Sodium triacetoxyborohydride | N-Benzyl-2-phenylazetidine | acs.org |

Mechanistic Investigations of Reaction Pathways

Understanding the mechanisms of reactions involving this compound is crucial for controlling their outcomes and designing new transformations. Computational and experimental studies have provided significant insights into these pathways.

Quantum Chemical (DFT) Calculations on Ring-Closure and Opening Mechanisms

Density Functional Theory (DFT) calculations have become an indispensable tool for elucidating the mechanisms of reactions involving azetidines. beilstein-journals.orgiastate.edu DFT studies can model transition states for ring-opening and ring-closure reactions, providing information on activation energies and reaction pathways.

For instance, DFT calculations have been used to explore the mechanism of the Lewis acid-mediated [3+2] cycloaddition of N-sulfonylaziridines with alkenes. These calculations have shown that the initial C-N bond cleavage to form a zwitterionic 1,3-dipole is the rate-determining step. researchgate.net Similar computational approaches can be applied to understand the ring-opening of this compound.

DFT calculations have also been employed to explain the regioselectivity and stereoselectivity of azetidine formation from oxiranes, providing a deeper understanding of Baldwin's rules for ring closure in these strained systems. semanticscholar.orgacs.org These studies confirm proposed reaction mechanisms and the role of kinetic control in determining the stereochemical outcome. semanticscholar.org The calculations can also predict the relative stabilities of intermediates and transition states, explaining why the formation of a strained four-membered ring can be favored over a thermodynamically more stable five-membered ring under certain conditions. semanticscholar.orgacs.org

Analysis of Stereochemical Control and Kinetic Favorability in Transformations

The stereochemical outcome of reactions involving this compound is often determined by a delicate interplay of kinetic and thermodynamic factors. libretexts.org In many cases, reactions are under kinetic control, meaning the product that is formed fastest will be the major product, even if it is not the most thermodynamically stable one. libretexts.orgutah.edu

For example, in the synthesis of 2-arylazetidines from certain precursors, the reaction proceeds under kinetic control to selectively form the four-membered azetidine ring instead of a more stable five-membered pyrrolidine (B122466) ring. semanticscholar.orgacs.org The stereochemistry of the substituents on the azetidine ring is also a critical aspect. In some syntheses, a trans geometry between substituents at the 2 and 3 positions is observed, and this stereochemical outcome can be rationalized through analysis of the transition states. acs.org

The choice of reagents and reaction conditions can significantly influence the stereochemical control. For instance, the use of chiral auxiliaries, such as tert-butanesulfinamides, has been shown to be effective in controlling the diastereoselectivity of azetidine synthesis. acs.orgsmolecule.com The diastereomers can often be separated, providing access to enantiopure azetidine products. acs.orgsmolecule.com

Table 2: Factors Influencing Stereochemical Control and Kinetic Favorability

| Factor | Influence | Example | Reference(s) |

|---|---|---|---|

| Reaction Temperature | Lower temperatures often favor the kinetic product. | Electrophilic addition to conjugated dienes. libretexts.org | libretexts.orgpurdue.edu |

| Base/Catalyst | The nature of the base or catalyst can determine the reaction pathway and stereoselectivity. | Use of LiDA-KOR superbase for selective azetidine formation. acs.org | acs.org |

| Chiral Auxiliaries | Can induce high diastereoselectivity in the formation of the azetidine ring. | Use of tert-butanesulfinamides. acs.orgsmolecule.com | acs.orgsmolecule.com |

| Protecting Groups | The nature of the N-protecting group can influence the course of the reaction. | Limited influence on the initial C-N bond cleavage in some cycloadditions. researchgate.net | researchgate.net |

S 2 Phenylazetidine As a Versatile Chiral Building Block in Complex Molecule Synthesis

Precursors for Enantiopure Amino Acids and Analogues

The rigid framework of the azetidine (B1206935) ring provides a powerful tool for designing non-natural amino acids with restricted conformations, which are of significant interest in medicinal chemistry and chemical biology. researchgate.net

(S)-2-Phenylazetidine serves as a key precursor for the synthesis of conformationally restricted analogues of phenylalanine. The synthesis of racemic cis- and trans-3-phenylazetidine-2-carboxylic acids has been reported as a method to create these constrained analogues. lookchem.comacs.org These molecules mimic the structure of phenylalanine but have significantly reduced conformational flexibility due to the strained four-membered ring. researchgate.netvulcanchem.com This rigidity is a desirable trait in drug design, as it can lead to higher potency and selectivity for biological targets by reducing the entropic penalty upon binding. researchgate.net The phenyl group at the 3-position and the carboxylic acid at the 2-position create a structure that can engage in similar interactions as phenylalanine, such as π-π stacking and hydrogen bonding, while maintaining a fixed spatial orientation. vulcanchem.com

The azetidine scaffold is a fundamental component in the synthesis of various azetidine-type α-amino acids. rsc.org These compounds are valuable as building blocks for creating novel peptides and other biologically active molecules. nih.gov A notable strategy involves the diastereoselective α-alkylation of N-borane complexes of N-substituted azetidine-2-carbonitriles, which can be subsequently converted to the desired α-amino acids. rsc.org For instance, optically active 2-substituted azetidine-2-carbonitriles can be produced from commercially available chiral amines, demonstrating a pathway to diverse α-substituted azetidine-2-carboxylic acid esters. rsc.org Azetidine-2-carboxylic acid and its derivatives are considered analogues of L-proline and have been widely used as building blocks to prepare small peptides and peptidomimetics. nih.govacs.org

Conformationally Restricted Phenylalanine Analogues

Synthetic Intermediates for Alkaloids and Natural Product Analogues

Azetidines are valuable building blocks in the synthesis of nitrogen-containing natural products, including various alkaloids. rsc.orgacs.org Their strained ring system can be strategically opened or expanded to construct more complex heterocyclic frameworks. A direct application is seen in the synthesis of certain alkaloids where the azetidine ring is a core structural feature. For example, 3-amino-2-phenylazetidine has been utilized as a key intermediate that, upon careful hydrogenation, cyclizes to form a Preininger-type alkaloid. researchgate.net The regio- and diastereoselective synthesis of such versatile alkaloid-type azetidines from simple starting materials highlights their utility in constructing architecturally complex natural product analogues. acs.orgsemanticscholar.org

Application in Chiral Ligand Design for Asymmetric Catalysis

The development of novel chiral ligands is central to the field of asymmetric catalysis. nih.govchimia.ch The rigid, stereochemically defined scaffold of this compound makes it an excellent starting point for designing such ligands. rsc.org A prominent application is the synthesis of chiral 2-oxazolines, which are well-established and highly effective ligands in a multitude of asymmetric catalytic reactions. mdpi.com

An efficient synthesis of chiral 2-oxazolines has been achieved through the stereospecific isomerization of 3-amido-2-phenyl azetidines. mdpi.com This transformation is typically catalyzed by a Lewis acid, with copper(II) triflate (Cu(OTf)₂) proving to be particularly effective. The process involves coupling chiral 3-amino-2-phenyl azetidine with various carboxylic acids to form amide intermediates, which then undergo ring-opening and subsequent cyclization to yield the desired 2-oxazolines in high yields. mdpi.com

| Starting Amide (Substrate) | Product (2-Oxazoline) | Catalyst | Yield (%) |

|---|---|---|---|

| Amide with 2-methoxyphenyl group | Corresponding 2-oxazoline | Cu(OTf)₂ | 93 |

| Amide with phenyl group | Corresponding 2-oxazoline | Cu(OTf)₂ | 91 |

| Amide with 4-chlorophenyl group | Corresponding 2-oxazoline | Cu(OTf)₂ | 95 |

| Amide with 2-thienyl group | Corresponding 2-oxazoline | Cu(OTf)₂ | 89 |

| Amide with cyclohexyl group | Corresponding 2-oxazoline | Cu(OTf)₂ | 85 |

Development of Constrained Peptide Mimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but often possess improved pharmacological properties, such as enhanced stability and oral bioavailability. cam.ac.uk A key strategy in their design is the introduction of conformational constraints to lock the molecule into its bioactive shape. iptonline.com Incorporating rigid units, such as azetidine-based amino acids derived from this compound, into a peptide sequence is an effective way to achieve this. acs.org

The constrained framework of an azetidine amino acid reduces the flexibility of the peptide backbone, which can help to stabilize specific secondary structures like β-turns. researchgate.netmdpi.com This pre-organization of the peptide mimetic into a bioactive conformation can lead to a significant increase in binding affinity for its target receptor by minimizing the entropic cost of binding. iptonline.com Furthermore, the non-natural structure of the azetidine ring can confer resistance to enzymatic degradation by proteases, thereby extending the half-life of the peptide therapeutic in vivo. cam.ac.uk

Utility in Diversity-Oriented Synthesis and Medicinal Chemistry Scaffolds

Diversity-oriented synthesis (DOS) is a powerful strategy in drug discovery that aims to efficiently generate libraries of structurally diverse small molecules for biological screening. frontiersin.orgscispace.comrsc.org this compound is an ideal starting scaffold for DOS due to its sp³-rich, three-dimensional structure and multiple points for diversification. frontiersin.org The azetidine ring itself is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds, including anticancer agents. semanticscholar.orgresearchgate.net

Starting from the this compound core, chemists can introduce "appendage diversity" by modifying substituents on the nitrogen or carbon atoms. Furthermore, the strained ring can participate in various ring-opening or ring-expansion reactions, leading to "scaffold diversity" and the generation of entirely new heterocyclic systems. frontiersin.orgresearchgate.net This approach allows for the systematic exploration of chemical space around the azetidine framework, increasing the probability of discovering novel molecules with desired biological functions. scispace.com The inherent rigidity and defined stereochemistry of the starting material are carried through the synthetic sequence, producing complex and stereochemically rich molecules that are valuable probes for chemical biology and leads for drug development. rsc.org

Advanced Characterization and Analytical Techniques for S 2 Phenylazetidine

Spectroscopic Analysis for Stereochemical Assignment and Structural Elucidation

Spectroscopic methods are indispensable tools for the structural analysis of (S)-2-phenylazetidine. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) provide detailed information about the molecule's connectivity and composition. Furthermore, advanced NMR techniques like Rotating-frame Overhauser Effect Spectroscopy (ROESY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are pivotal for confirming its stereochemistry. acdlabs.comlibretexts.orgnanalysis.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique for determining the precise structure of organic compounds. In ¹H NMR and ¹³C NMR spectra of this compound, the chemical shifts and coupling constants of the protons and carbons in the azetidine (B1206935) ring and the phenyl group provide foundational structural information. nptel.ac.inmeasurlabs.com

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. nih.gov For this compound, the IR spectrum would show characteristic absorption bands corresponding to N-H stretching, C-H stretching (both aromatic and aliphatic), and C-N stretching, confirming the presence of the azetidine ring and the phenyl substituent. sciencescholar.usresearchgate.net

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. nptel.ac.in This technique is crucial for confirming the molecular formula of this compound.

ROESY and NOESY are 2D NMR experiments that detect through-space interactions between protons that are close to each other, typically within 5 Å. nanalysis.comacdlabs.comcolumbia.edu These experiments are particularly valuable for establishing the relative stereochemistry of chiral centers. acdlabs.comlibretexts.org For this compound, correlations between the protons of the phenyl ring and the protons on the azetidine ring can confirm the cis or trans relationship of substituents and help in assigning the absolute configuration. The Nuclear Overhauser Effect (NOE) is distance-dependent and can provide definitive proof of the spatial proximity of specific atoms. nanalysis.comcolumbia.edu

| Technique | Observed Signals/Peaks | Interpretation |

|---|---|---|

| ¹H NMR | Signals in the aromatic region (δ 7.2-7.4 ppm) and aliphatic region, including a characteristic methine proton signal for the C2-H. | Confirms the presence of the phenyl group and the azetidine ring protons. |

| ¹³C NMR | Resonances corresponding to the aromatic carbons and the aliphatic carbons of the azetidine ring. | Provides a carbon fingerprint of the molecule, confirming the carbon skeleton. |

| IR | Characteristic absorption bands for N-H, C-H (aromatic and aliphatic), and C=C (aromatic) stretching. For azetidin-2-ones, a strong C=O stretch is observed around 1740 cm⁻¹. | Identifies key functional groups within the molecule. rdd.edu.iq |

| HRMS | A precise mass-to-charge ratio that corresponds to the exact molecular formula of the compound. | Confirms the elemental composition and molecular weight. |

| NOESY/ROESY | Cross-peaks indicating through-space correlations between protons on the phenyl ring and protons on the azetidine ring. | Establishes the relative stereochemistry and conformation of the molecule. acdlabs.comacdlabs.com |

Chromatographic Methods for Enantiomeric Purity Determination

The separation of enantiomers is a significant challenge in analytical chemistry. For chiral compounds like this compound, determining the enantiomeric purity is essential. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for this purpose. chromatographyonline.comasianpubs.org

Chiral High-Performance Liquid Chromatography (HPLC) utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound. This differential interaction leads to different retention times, allowing for their separation and quantification. chromatographyonline.com The choice of the CSP and the mobile phase is critical for achieving good resolution between the enantiomers. mdpi.com Polysaccharide-based chiral columns are commonly employed for the separation of a wide range of chiral compounds. mdpi.com The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers in the chromatogram.

In some cases, pre-column derivatization with a chiral derivatizing agent can be used to convert the enantiomers into diastereomers, which can then be separated on a standard achiral HPLC column. asianpubs.org However, direct separation on a chiral column is generally preferred due to its simplicity and efficiency.

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Chiral Stationary Phase (e.g., polysaccharide-based like Lux Amylose-2) | To provide a chiral environment for differential interaction with enantiomers. mdpi.com |

| Mobile Phase | A mixture of solvents such as n-hexane and ethanol, or acetonitrile (B52724) and water, often with an acidic modifier. asianpubs.orgmdpi.com | To elute the compounds from the column and influence the separation. |

| Flow Rate | Typically 0.5 - 1.5 mL/min. | To control the speed of the separation and affect resolution. |

| Detection | UV detector at a wavelength where the compound absorbs (e.g., 254 nm). | To detect and quantify the separated enantiomers. |

| Temperature | Controlled, as it can significantly affect retention times and enantioselectivity. mdpi.com | To ensure reproducible results and optimize separation. |

Future Perspectives and Emerging Trends in S 2 Phenylazetidine Research

Development of Green and Sustainable Synthetic Routes to (S)-2-Phenylazetidine

The chemical industry's increasing focus on sustainability is driving the development of environmentally friendly methods for synthesizing this compound. researchgate.netresearchgate.net This shift, often referred to as green chemistry, prioritizes the use of renewable resources, minimizes waste, and reduces the use of hazardous substances. researchgate.net

One promising green approach is the use of biocatalysis. For instance, lipase-catalyzed kinetic resolution of racemic azetidine (B1206935) esters has shown potential. Specifically, Candida antarctica lipase (B570770) B (CAL-B) can selectively hydrolyze one enantiomer, leaving the other enriched. While this method offers an eco-friendly alternative, further optimization of solvent systems and water activity is necessary to enhance its efficiency. The use of greener solvents, such as water, supercritical carbon dioxide, ionic liquids, and bio-based solvents, is a cornerstone of green analytical chemistry and is being explored for synthetic applications as well. mdpi.comnih.gov Microwave-assisted synthesis in aqueous media has also been shown to accelerate the formation of azetidines, offering a simple and efficient cyclocondensation method. researchgate.net

Industrial-scale production is also seeing a move towards more sustainable practices. For example, the use of glass-lined reactors to prevent metal leaching and the distillation and reuse of spent solvents are becoming more common to reduce environmental impact. The development of catalytic systems that operate under milder conditions and the use of more benign reagents are also key areas of research.

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Stereoselectivity

The synthesis of enantiomerically pure this compound heavily relies on the development of highly efficient and stereoselective catalytic systems. frontiersin.org Asymmetric catalysis is a cornerstone of modern chemistry, enabling the precise creation of chiral molecules. frontiersin.org

Recent advancements have focused on a variety of catalytic methodologies. Transition metals, in combination with chiral ligands like phosphines and N-heterocyclic carbenes (NHCs), are instrumental in facilitating the formation of chiral C-C and C-X bonds with precise stereochemical control. frontiersin.org For instance, palladium-catalyzed intramolecular amination of unactivated C-H bonds has been used for the synthesis of azetidines. organic-chemistry.org Copper-catalyzed reactions have also shown promise in the synthesis of substituted azetidines. acs.org

Furthermore, enantioselective organocatalysis, which uses metal-free small organic molecules, has emerged as a powerful tool for various enantioselective transformations. frontiersin.org The influence of reaction conditions such as temperature, solvent, and catalyst structure on stereoselectivity is a critical area of investigation, with lower temperatures often leading to enhanced stereoselectivity. numberanalytics.com The development of bifunctional catalysts is another strategy being explored to improve enantioselectivity in the synthesis of related heterocyclic compounds. frontiersin.org

The table below summarizes some of the catalytic systems and their performance in the synthesis of chiral azetidines and related heterocycles.

| Catalyst System | Reaction Type | Key Features | Reference |

| Candida antarctica lipase B (CAL-B) | Kinetic Resolution | Eco-friendly, enantiomeric ratios of 98:2 | |

| Palladium with Chiral Ligands | Intramolecular C-H Amination | Synthesis of azetidine rings | organic-chemistry.org |

| Copper(I) and Copper(II) | Cyclization | Synthesis of substituted azetidines | acs.org |

| Chiral Bisphosphine Ligands with Copper | Intramolecular Hydroamination | High yields and excellent enantioselectivities | nih.gov |

| Rhodium Complexes | Asymmetric Hydrogenation | Influenced by chiral ligand environment | numberanalytics.com |

Integration with Flow Chemistry and Automated Synthesis Paradigms

The integration of continuous flow chemistry and automated synthesis is set to transform the production of this compound, offering improved efficiency, safety, and scalability. numberanalytics.comrsc.org Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch reactor, provides better control over reaction parameters such as temperature, pressure, and reaction time. rsc.orgbeilstein-journals.org

Flow chemistry has been successfully applied to the synthesis of various heterocyclic compounds, including azetidines. sci-hub.seuniba.it This technology is particularly advantageous for handling unstable intermediates and for scaling up reactions. rsc.orgthieme-connect.de For instance, flow processing has been shown to be superior to batch methods for reactions involving highly reactive organolithium species, allowing for better reaction control. rsc.org The use of microreactors in flow chemistry can also prevent unwanted side reactions, such as polymerization. rsc.org

The following table highlights some applications of flow chemistry in the synthesis of azetidines and related compounds.

| Application | Key Advantage | Outcome | Reference |

| Synthesis of N-Boc azetidines | Better reaction control with organolithium species | Good yields of a library of compounds | rsc.org |

| Reductive dimerization of styrenes | Avoidance of unwanted polymerization | Generation of reactive 1,4-dilithium species | rsc.org |

| α-lithiation of 1,3,4-oxadiazoles | Selective generation of unstable species | Not possible in batch due to side reactions | rsc.org |

| Photochemical synthesis of alkyl azetidines | Scalability | Efficient gram-scale synthesis | thieme-connect.de |

| Synthesis of 3-substituted azetidines | Easy handling of lithiated intermediates | Good to excellent yields of various derivatives | uniba.it |

Predictive Modeling and Data-Driven Approaches in Azetidine Chemistry

Computational modeling and data-driven approaches are becoming indispensable tools in modern chemical research, and their application to azetidine chemistry is a rapidly growing area. thescience.devnih.gov These methods have the potential to accelerate the discovery of new synthetic methods and to provide a deeper understanding of reaction mechanisms. thescience.devresearchgate.net

Quantum chemical calculations, such as Density Functional Theory (DFT), are being used to predict the outcomes of chemical reactions and to elucidate the factors that control stereoselectivity. semanticscholar.orguniba.itfrontiersin.org For example, computational models have been developed to predict which compounds will react to form azetidines via photocatalysis, potentially eliminating the need for extensive trial-and-error experimentation. thescience.dev These models can calculate the energy levels of reactants and identify pairs with closely matched excited states, which are more likely to react. thescience.dev

Data-driven approaches, which utilize machine learning and other statistical methods, can analyze large datasets from experiments to identify patterns and to build predictive models. nih.govmdpi.com These models can be used to optimize reaction conditions, to predict the properties of new molecules, and to guide the design of new experiments. The combination of process knowledge with data-driven techniques can lead to improved decision-making in chemical synthesis. mdpi.com

The table below provides examples of how computational and data-driven methods are being applied in azetidine and related chemistries.

| Method | Application | Finding/Prediction | Reference |

| Density Functional Theory (DFT) | Predicting reactivity in photocatalysis | Identified reactant pairs with matched energy levels for azetidine formation. | thescience.dev |

| Quantitative Structure-Activity Relationship (QSAR) | Designing antimalarial azetidine derivatives | Generated predictive models relating structure to activity. | brieflands.comresearchgate.net |

| Computational Modeling | Explaining regioselectivity in aminolysis | Suggested that lanthanum(III) coordination influences the reaction outcome. | frontiersin.org |

| DFT Calculations | Rationalizing stereoselectivity in lithiation | Supported the presence of specific coordinated species for diastereomeric lithiated azetidines. | uniba.it |

| Data-Driven Parameter Optimization | Synthesis of metal-organic frameworks | Identified dominant variables controlling product quality in a spray synthesis route. | researchgate.net |

Q & A

Q. What are the established synthetic routes for (S)-2-phenylazetidine, and how do reaction conditions influence enantiomeric purity?

- Methodological Answer : The synthesis of this compound typically involves ring-closing strategies such as cyclization of β-amino alcohols or aziridine expansion. Key variables include solvent polarity (e.g., THF vs. DCM), temperature (room temperature vs. reflux), and chiral auxiliaries (e.g., Evans oxazolidinones). For enantiomeric purity, chiral HPLC or SFC (Supercritical Fluid Chromatography) with columns like Chiralpak IA/IB is recommended .

- Example Data :

| Reaction Condition | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| THF, 0°C, L-Proline | 65 | 92 |

| DCM, RT, No Catalyst | 40 | 78 |

Q. How can researchers validate the structural identity and purity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

Q. What databases are critical for literature reviews on this compound’s pharmacological applications?

- Methodological Answer : Prioritize SciFinder and Web of Science for structure-based searches. Use keywords: "azetidine derivatives," "chiral small molecules," and "pharmacokinetic studies." Filter results to review articles (2015–2025) and patents (e.g., USPTO, Espacenet) to identify trends in neuropharmacology or enzyme inhibition .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be optimized in scalable syntheses?

- Methodological Answer : Employ asymmetric catalysis with transition-metal complexes (e.g., Ru-BINAP) or organocatalysts (e.g., cinchona alkaloids). Kinetic resolution during ring-closing steps can enhance ee. Monitor via in-line FTIR for real-time reaction control .

- Critical Parameters :

- Catalyst loading (1–5 mol%)

- Solvent polarity (aprotic vs. protic)

- Temperature gradients (ramp vs. isothermal)

Q. How should researchers address contradictory data in this compound’s solubility and bioavailability studies?

- Methodological Answer : Use the PICO framework to isolate variables:

Q. What computational methods predict this compound’s binding affinity for neurotransmitter receptors?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target receptors (e.g., 5-HTR from PDB: 6NP0). Validate with MD simulations (NAMD/GROMACS) to assess binding stability. Key metrics include ΔG (binding energy) and RMSD (conformational drift) .

Q. What experimental designs mitigate degradation of this compound under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies (ICH Q1A guidelines):

- Conditions : 40°C/75% RH for 6 months.

- Analytical Tools : UPLC-PDA for degradation products; HRMS for structural elucidation.

- Stabilizers : Antioxidants (BHT) or lyophilization for long-term storage .

Tables for Key Comparisons

Table 1 : Stability of this compound Under Stress Conditions

| Condition | Degradation Products Identified | Half-Life (Days) |

|---|---|---|

| Acidic (pH 2.0) | Phenylacetic acid | 7 |

| Oxidative (H2O2) | N-Oxide derivative | 3 |

| Photolytic | Racemized product | 14 |

Q. Guidelines for Methodological Rigor

- Reproducibility : Document all synthetic steps (molar ratios, purification methods) in Supplementary Information .

- Data Contradictions : Use meta-analysis frameworks (e.g., PRISMA) to reconcile conflicting results .

- Ethical Compliance : Adhere to ACS Ethical Guidelines for data reporting and authorship .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.